molecular formula C9H21NO4 B6602727 N-[2-(2-Methoxyethoxy)ethyl]diethanolamine CAS No. 79402-98-5

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine

Cat. No. B6602727
CAS RN: 79402-98-5
M. Wt: 207.27 g/mol
InChI Key: PKPHMLXWPVPIOP-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine (N-MEE) is an amine compound that has been studied for its potential applications in a variety of scientific fields. It has been used as an additive in several commercial products, and as a research tool in various scientific experiments. N-MEE is a colorless liquid that is soluble in water and has a low vapor pressure. It is a non-ionic surfactant and is commonly used as an emulsifier, detergent, and dispersant.

Scientific Research Applications

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine has been used in a variety of scientific research applications. It has been used as a surfactant in the study of protein-lipid interactions, as a stabilizer for the production of nanomaterials, and as an additive in the synthesis of polymers. It has also been used in the study of the properties of emulsions and suspensions, and in the study of the properties of hydrogels.

Mechanism of Action

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine is known to act as a surfactant, which means that it reduces the surface tension between two substances. This allows it to increase the solubility of substances in water, and to reduce the viscosity of solutions. It also acts as an emulsifier, which means that it can help to disperse oil droplets in water, allowing for the formation of emulsions.
Biochemical and Physiological Effects
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine has been studied for its potential effects on biochemical and physiological processes. It has been found to increase the solubility of proteins and lipids, which can increase the rate of their absorption into the body. It has also been found to increase the permeability of cell membranes, which can allow for the passage of molecules into and out of the cell. In addition, N-[2-(2-Methoxyethoxy)ethyl]diethanolamine has been found to act as a chelating agent, which means that it can bind to metal ions and reduce their toxicity.

Advantages and Limitations for Lab Experiments

The use of N-[2-(2-Methoxyethoxy)ethyl]diethanolamine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to its use. It is a relatively unstable compound and can degrade over time, so it must be stored properly. In addition, it can be difficult to remove from solutions, so it must be used carefully.

Future Directions

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine has potential applications in a variety of scientific fields. It could be used in the development of new drug delivery systems, as a stabilizer for the production of nanomaterials, and as an additive in the synthesis of polymers. It could also be used in the study of the properties of emulsions and suspensions, and in the study of the properties of hydrogels. In addition, it could be used in the study of protein-lipid interactions, and in the development of new chelating agents. Finally, it could be used in the development of new biocompatible materials, such as biomembranes.

properties

IUPAC Name

2-[2-hydroxyethyl-[2-(2-methoxyethoxy)ethyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c1-13-8-9-14-7-4-10(2-5-11)3-6-12/h11-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPHMLXWPVPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545552
Record name 2,2'-{[2-(2-Methoxyethoxy)ethyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Methoxyethoxy)ethyl]diethanolamine

CAS RN

79402-98-5
Record name 2,2'-{[2-(2-Methoxyethoxy)ethyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as described above for N-allyldiethanolamine in Example 1 except that 2-methoxyethoxyethyl tosylate was used (0.55 mol, 150.9 g) in a 0.5 mol preparation. The pure diol whose formula is shown below was obtained (49.8 g, 48%) on fractional distillation at 129°-131° C. (0.04 mm):
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